[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine
CAS No.: 356092-30-3
Cat. No.: VC2330459
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 356092-30-3 |
|---|---|
| Molecular Formula | C18H20N2 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine |
| Standard InChI | InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3 |
| Standard InChI Key | WCTSRWDGSJARLG-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32 |
| Canonical SMILES | CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structure
[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, also known as 1H-Indole-3-ethanamine, N-[(2-methylphenyl)methyl]-, is a tryptamine derivative characterized by N-substitution with a 2-methylbenzyl group. This compound is identified by CAS number 356092-30-3 . It belongs to the broader class of N-benzylated tryptamines, which have garnered significant attention in medicinal chemistry research.
Physical and Chemical Properties
The compound exhibits the following key properties:
| Property | Value |
|---|---|
| CAS Number | 356092-30-3 |
| Molecular Formula | C₁₈H₂₀N₂ |
| Molecular Weight | 264.37 g/mol |
| IUPAC Name | N-[(2-methylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
| Physical State | Solid (at standard conditions) |
| Structural Features | Indole core, ethylamine linker, 2-methylbenzyl substituent |
The molecule consists of a tryptamine scaffold (indole ring with a 2-carbon linker to an amine) where the amine nitrogen is substituted with a 2-methylbenzyl group . This structure places it within the broader category of N-benzylated tryptamines, a class of compounds that has been studied for various pharmacological properties.
Structural Context Within Tryptamine Derivatives
Understanding [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine requires contextualizing it within the broader family of tryptamine derivatives, particularly those with N-benzyl substitutions.
Relationship to Other N-Benzylated Tryptamines
| Reagents | Conditions | Expected Yield |
|---|---|---|
| Tryptamine, 2-methylbenzaldehyde | EtOH, Et₃N, 30 min to 3h | Variable |
| NaBH₄ | Room temperature, 30 min | 46-94% (for related compounds) |
Alternative Synthetic Routes
Other potential synthetic approaches include:
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Direct alkylation of tryptamine with 2-methylbenzyl halides
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One-pot reductive alkylation using protected aminoethyl acetals and indoles, as described for other tryptamine derivatives
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T3P-assisted methodology, which has been reported for the synthesis of related N-acyl tryptamines
Pharmacological Properties
Structure-Activity Relationships
Research on related compounds suggests that:
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N-benzylation typically increases affinity at 5-HT₂ receptors compared to unsubstituted tryptamines
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Ortho-substitutions on the benzyl group may enhance affinity but can have variable effects on functional activity
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The presence of hydrogen bond accepting or donating groups in specific positions can significantly impact receptor interactions
| Supplier | Status | Reference |
|---|---|---|
| Cymit Química | Discontinued ("Ausgelaufen"/"Descatalogado") | |
| Other suppliers | Limited information available |
The compound appears to have been primarily of interest for research purposes, particularly in studies exploring structure-activity relationships of tryptamine derivatives.
Related Compounds and Comparative Analysis
To better understand the potential properties of [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, it is valuable to examine structurally related compounds with documented properties.
N-Benzyl Tryptamine
The unsubstituted N-benzyl tryptamine (CAS: 15741-79-4) represents the core structure without the 2-methyl group . Studies have shown that this compound exhibits affinity for serotonin receptors, particularly the 5-HT₂ family, though typically with lower potency than compounds with substituted benzyl groups .
N-Benzyl-5-methoxytryptamines
Extensive research has been conducted on N-benzyl-5-methoxytryptamines, revealing that these compounds often show high affinity and agonist activity at 5-HT₂ receptors . The addition of the 5-methoxy group to the indole ring typically enhances potency compared to their non-methoxylated counterparts.
2-Methyltryptamine
2-Methyltryptamine (2-MT) differs from our target compound in that the methyl group is attached to the indole ring rather than the benzyl substituent. Studies have shown that 2-MT exhibits reduced activity at serotonin receptors compared to unsubstituted tryptamine .
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